molecular formula C11H8Cl2N2O B2389863 2,5-Dichloro-3-(4-methylphenyl)imidazole-4-carbaldehyde CAS No. 1314745-29-3

2,5-Dichloro-3-(4-methylphenyl)imidazole-4-carbaldehyde

Cat. No.: B2389863
CAS No.: 1314745-29-3
M. Wt: 255.1
InChI Key: MSINSRUKHSLFEA-UHFFFAOYSA-N
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Description

2,5-Dichloro-3-(4-methylphenyl)imidazole-4-carbaldehyde is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions This particular compound is characterized by the presence of two chlorine atoms at positions 2 and 5, a 4-methylphenyl group at position 3, and an aldehyde group at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloro-3-(4-methylphenyl)imidazole-4-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylbenzylamine with glyoxal in the presence of hydrochloric acid to form the imidazole ring. Subsequent chlorination using thionyl chloride or phosphorus pentachloride introduces the chlorine atoms at positions 2 and 5. The aldehyde group can be introduced via formylation using reagents such as Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-3-(4-methylphenyl)imidazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with sodium methoxide can replace chlorine atoms with methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or other nucleophiles in appropriate solvents.

Major Products Formed

    Oxidation: 2,5-Dichloro-3-(4-methylphenyl)imidazole-4-carboxylic acid.

    Reduction: 2,5-Dichloro-3-(4-methylphenyl)imidazole-4-methanol.

    Substitution: 2,5-Dimethoxy-3-(4-methylphenyl)imidazole-4-carbaldehyde (when using sodium methoxide).

Scientific Research Applications

2,5-Dichloro-3-(4-methylphenyl)imidazole-4-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2,5-Dichloro-3-(4-methylphenyl)imidazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins, potentially leading to enzyme inhibition. The chlorine atoms and the 4-methylphenyl group contribute to its overall hydrophobicity and ability to interact with hydrophobic pockets in target proteins.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dichloro-1H-imidazole-4-carbaldehyde: Lacks the 4-methylphenyl group, which may affect its biological activity and chemical reactivity.

    2,5-Dichloro-3-phenylimidazole-4-carbaldehyde: Similar structure but with a phenyl group instead of a 4-methylphenyl group, potentially leading to different interactions with biological targets.

    2,5-Dichloro-3-(4-methoxyphenyl)imidazole-4-carbaldehyde: Contains a methoxy group instead of a methyl group, which may influence its solubility and reactivity.

Uniqueness

2,5-Dichloro-3-(4-methylphenyl)imidazole-4-carbaldehyde is unique due to the specific combination of substituents, which confer distinct chemical and biological properties. The presence of the 4-methylphenyl group may enhance its ability to interact with certain biological targets compared to similar compounds without this group.

Properties

IUPAC Name

2,5-dichloro-3-(4-methylphenyl)imidazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2O/c1-7-2-4-8(5-3-7)15-9(6-16)10(12)14-11(15)13/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSINSRUKHSLFEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(N=C2Cl)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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